molecular formula C15H15BrN2O5 B2957472 (E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide CAS No. 406702-46-3

(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2957472
CAS No.: 406702-46-3
M. Wt: 383.198
InChI Key: KZKFQCQABAUIFE-CAOOACKPSA-N
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Description

(E)-N'-((5-Bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazide derivative characterized by a 3,4,5-trimethoxybenzoyl backbone conjugated via a hydrazone linkage to a 5-bromofuran-2-yl substituent. The compound adopts an (E)-configuration around the hydrazone double bond, which is critical for its bioactivity. Its structure combines electron-rich aromatic moieties (methoxy groups) with a brominated heterocyclic ring, conferring unique electronic and steric properties. This compound is part of a broader class of hydrazone derivatives studied for their anticancer, antimicrobial, and antiproliferative activities, often targeting tubulin or apoptosis pathways .

Properties

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O5/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-17-8-10-4-5-13(16)23-10/h4-8H,1-3H3,(H,18,19)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKFQCQABAUIFE-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-((5-bromofuran-2-yl)methylene)-3,4,5-trimethoxybenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}BrN3_{3}O4_{4}
  • IUPAC Name : this compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds derived from 5-bromofuran derivatives. For instance, a study reported the synthesis of various derivatives and their testing against multiple bacterial strains such as Enterococcus faecalis, Staphylococcus epidermidis, and Bacillus subtilis. The synthesized compounds exhibited significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Gram-positive bacteria .

CompoundMIC (µg/mL)Bacterial Strain
Compound A8Enterococcus faecalis
Compound B16Staphylococcus epidermidis
Compound C32Bacillus subtilis

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity. Molecular docking studies indicated that these compounds could effectively bind to fungal enzymes critical for their survival. The binding affinity was particularly noted against enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Case Studies

  • Study on Antibacterial Activity : A comprehensive study synthesized several hydrazone derivatives from 5-bromofuran and tested them against a panel of bacteria. The results indicated that modifications at the hydrazone moiety significantly enhanced antibacterial activity compared to the parent compound .
  • Molecular Docking Analysis : A molecular docking study assessed the binding interactions between this compound and various target proteins involved in bacterial resistance mechanisms. The findings suggested a high binding affinity with key enzymes like β-lactamase .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of benzohydrazide derivatives is highly dependent on substituents on the arylidene moiety. Key structural analogues include:

Compound Name Substituent on Arylidene Moiety Key Structural Features
(E)-N'-(5-Bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (2a) 5-Bromo-2-oxoindolin-3-ylidene Brominated indolinone ring
N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) 4-Bromo-5-methyl-2-oxoindolin-3-ylidene Bromo and methyl groups on indolinone
(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide 2-Hydroxybenzylidene Hydroxy group enabling H-bonding
N'-[(2-Methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide (19a) 2-Methoxyquinolin-3-ylmethylene Methoxyquinoline for enhanced π-π interactions

Key Observations :

  • Brominated vs. Non-Brominated Analogues: Bromine enhances electron-withdrawing effects and steric bulk. Compound 3g (EC₅₀ = 0.24 μM in HCT116 cells) is 40× more potent than 2a, attributed to the 4-bromo-5-methyl substitution optimizing tubulin binding .
  • Heterocyclic vs.
  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 2-hydroxybenzylidene) exhibit intermolecular H-bonds, enhancing crystallinity but possibly reducing membrane permeability compared to bromofuran derivatives .
Bioactivity Comparison

Antiproliferative Activity :

  • Target Compound: Limited direct data, but structurally related 3g shows GI₅₀ = 0.056 μM in HCT116 cells .
  • Quinoline Derivatives (e.g., 19a): Moderate activity (GI₅₀ ~1–10 μM), likely due to methoxyquinoline enhancing tubulin binding via π-stacking .
  • Hydroxybenzylidene Analogues : Lower potency (EC₅₀ >10 μM), suggesting polar substituents may hinder cellular uptake .

Mechanistic Insights :

  • Tubulin Targeting : Analogues like 3g and 19a bind the colchicine site, disrupting microtubule assembly. The bromofuran group’s steric bulk may mimic the trimethoxy phenyl group in combretastatin analogues, enhancing binding .
  • Apoptosis Induction: Brominated derivatives (e.g., 3g) activate caspase-3/7, while non-brominated analogues show weaker pro-apoptotic effects .

Solubility and Pharmacokinetics :

  • Aqueous solubility is often a limitation. 3g derivatives with polar groups (e.g., sulfonates) were synthesized to improve bioavailability .
  • The bromofuran moiety’s lipophilicity may enhance blood-brain barrier penetration compared to hydroxy or methoxy substituents .
Crystallographic and SAR Insights
  • Crystal Packing : Bromofuran derivatives exhibit intermolecular C–H···O and N–H···O bonds, stabilizing the (E)-configuration critical for bioactivity. In contrast, hydroxybenzylidene analogues form intramolecular O–H···N bonds, altering molecular planarity .
  • SAR Trends :
    • Position of Bromine : 4-Bromo substitution (as in 3g ) outperforms 5-bromo (as in 2a ) due to better alignment with tubulin’s hydrophobic pockets .
    • Methoxy Groups : The 3,4,5-trimethoxy motif is essential for tubulin binding, with removal of any methoxy group reducing potency by >100× .

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